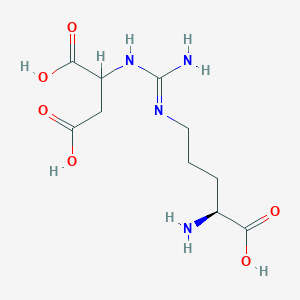
(N(omega)-L-arginino)succinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(N(omega)-L-arginino)succinic acid is a derivative of succinic acid, which is a dicarboxylic acid with the chemical formula C4H6O4. This compound is an intermediate in the urea cycle and the citric acid cycle, playing a crucial role in the metabolism of nitrogen and energy production in living organisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (N(omega)-L-arginino)succinic acid typically involves the reaction of L-arginine with succinic anhydride under controlled conditions. The reaction is carried out in an aqueous medium at a pH of around 7.5 to 8.5, which is maintained using a buffer solution. The reaction mixture is then stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods, such as microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to produce high yields of the compound. The fermentation process is optimized for parameters such as temperature, pH, and nutrient availability to maximize production efficiency.
化学反応の分析
Types of Reactions
(N(omega)-L-arginino)succinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce more reduced forms of the compound.
科学的研究の応用
(N(omega)-L-arginino)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways, particularly in the urea cycle and citric acid cycle.
Medicine: Research focuses on its potential therapeutic applications, including its role in treating metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
作用機序
The mechanism of action of (N(omega)-L-arginino)succinic acid involves its participation in the urea cycle and citric acid cycle. It acts as an intermediate, facilitating the conversion of nitrogenous waste into urea for excretion and contributing to the production of energy through the citric acid cycle. The compound interacts with various enzymes and molecular targets, including argininosuccinate synthetase and argininosuccinate lyase, to exert its effects.
類似化合物との比較
Similar Compounds
Succinic Acid: A dicarboxylic acid that serves as a precursor for (N(omega)-L-arginino)succinic acid.
L-Arginine: An amino acid that reacts with succinic anhydride to form this compound.
Fumaric Acid: Another intermediate in the citric acid cycle, similar in structure and function.
Uniqueness
This compound is unique due to its dual role in both the urea cycle and citric acid cycle. This dual functionality makes it a critical compound in the metabolism of nitrogen and energy production, distinguishing it from other similar compounds.
特性
分子式 |
C10H18N4O6 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6?/m0/s1 |
InChIキー |
KDZOASGQNOPSCU-ZBHICJROSA-N |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
異性体SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
正規SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
同義語 |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















